(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
Description
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a 5-oxo-pyrrolidine ring substituted with a carboxylic acid group at position 3 and a (Z)-octadec-9-enyl chain at position 1. The Z-configuration of the double bond in the alkenyl chain confers a cis geometry, influencing its physicochemical properties, such as lipophilicity and melting point.
Properties
CAS No. |
94108-41-5 |
|---|---|
Molecular Formula |
C23H41NO3 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9- |
InChI Key |
OLRBXRSNJFXWTD-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as octadec-9-enoic acid and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Continuous flow systems: To ensure efficient mixing and reaction control.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: More oxidized ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in anticancer therapies. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including non-small cell lung cancer (A549 cells). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Case Study : In vitro tests demonstrated that specific derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolidine ring could enhance potency against cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives can effectively target Gram-positive bacteria and drug-resistant fungi. This is particularly relevant given the increasing prevalence of antibiotic resistance globally.
Data Summary :
| Compound Derivative | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 64 | Effective against Staphylococcus aureus |
| Derivative B | 128 | Moderate activity against Candida albicans |
Enzyme Inhibition
Studies have suggested that (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid may act as an inhibitor for certain enzymes involved in lipid metabolism. This could have implications for developing treatments for metabolic disorders.
Case Study : Inhibition assays showed that the compound could reduce the activity of lipase enzymes by approximately 40%, indicating its potential role in managing lipid levels in biological systems.
Polymer Synthesis
The long-chain fatty acid component of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid makes it suitable for applications in polymer chemistry. It can be utilized as a monomer in the synthesis of bio-based polymers, contributing to sustainable material development.
Data Summary :
| Polymer Type | Properties |
|---|---|
| Polyurethane | High elasticity and durability |
| Biodegradable Plastics | Reduced environmental impact |
Mechanism of Action
The mechanism by which (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as oxidative stress response or inflammatory pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
The 5-oxopyrrolidine-3-carboxylic acid scaffold is versatile, with substituent modifications driving diverse biological and chemical behaviors. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
Key Research Findings
Antioxidant Activity
Derivatives with aromatic substituents, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibit potent antioxidant properties. For example, a thiazole-substituted analog showed 1.5× the DPPH radical scavenging activity of ascorbic acid . In contrast, the target compound’s long alkenyl chain likely reduces polar interactions critical for antioxidant efficacy, suggesting divergent applications.
Solubility and Lipophilicity
Implications for Research and Development
- Antioxidant Optimization: Substituting the alkenyl chain with electron-donating groups (e.g., hydroxyl or amino) could enhance radical scavenging .
- Drug Delivery : The sodium salt’s solubility and the parent compound’s lipophilicity make them candidates for lipid-based drug delivery systems.
- Safety Considerations: The methyl analog’s SDS warns against non-R&D uses due to unspecified hazards, underscoring the need for toxicity studies on the target compound .
Biological Activity
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 94108-41-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C23H41NO3
- Molecular Weight : 379.58 g/mol
- CAS Number : 94108-41-5
- Synonyms : 1-[(Z)-9-Octadecenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Synthesis
The synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid involves several chemical reactions that typically include the formation of the pyrrolidine ring and the introduction of the octadec-9-enyl side chain. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity .
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells, with viability reductions observed at various concentrations. The incorporation of specific substituents (e.g., 3,5-dichloro) has been shown to enhance this activity significantly .
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| Control | 100 | - |
| (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid | 63.4 | <0.05 |
| 3,5-Dichloro derivative | 21.2 | <0.001 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro assays against various Gram-positive bacteria revealed that certain derivatives exhibited inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Clostridium difficile . However, the parent compound's antimicrobial activity appears to be limited, necessitating further modifications for enhanced efficacy.
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH radical scavenging method and reducing power assays. Compounds with a free carboxylic moiety demonstrated high antioxidant activity, suggesting potential applications in preventing oxidative stress-related conditions .
| Test Method | Compound | % Inhibition |
|---|---|---|
| DPPH Scavenging | (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid | 88.6% |
| Reducing Power Assay | 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 |
Case Studies
- Cytotoxicity in Cancer Models : A study involving various derivatives showed that modifications to the pyrrolidine structure could significantly alter cytotoxicity profiles in A549 cells. The findings suggest a structure-dependent relationship where specific substitutions lead to enhanced anticancer effects .
- Antimicrobial Screening : In a comprehensive screening against multidrug-resistant strains, derivatives were tested for their ability to inhibit bacterial growth. The results indicated that while some compounds showed promising activity, others fell short, highlighting the need for further chemical exploration .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, refluxing with acetic acid and sodium acetate has been effective in cyclization steps for structurally similar pyrrolidine derivatives . Catalytic hydrogenation may be required to achieve the (Z)-stereochemistry of the octadec-9-enyl chain, as seen in analogous olefin-containing compounds . Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., molar equivalents of reagents like hydrazine hydrate) can improve yields, which typically range from 40–60% in related syntheses .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of carbonyl groups (5-oxopyrrolidine ring: ~1700–1750 cm⁻¹) and carboxylic acid (-COOH: ~2500–3300 cm⁻¹ broad stretch) .
- NMR :
- ¹H NMR : Look for characteristic pyrrolidine ring protons (δ 2.5–3.5 ppm) and olefinic protons (δ 5.3–5.5 ppm for Z-configuration) .
- ¹³C NMR : Carboxylic acid carbon (δ ~170–175 ppm) and ketone carbonyl (δ ~205–210 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₃H₃₉NO₃) with [M+H]⁺ or [M−H]⁻ peaks. For example, analogous compounds show 100% abundance for [M+H]⁺ in EI-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomeric impurities?
- Methodological Answer : Contradictions often arise from incomplete purification or residual solvents. Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate enantiomers . For Z/E isomer differentiation, NOESY NMR can identify spatial proximity of the octadec-9-enyl chain to the pyrrolidine ring . Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) to confirm assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify the octadec-9-enyl chain length or introduce substituents (e.g., halogens, methyl groups) to assess hydrophobic interactions .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, focusing on the carboxylic acid and ketone moieties as potential pharmacophores .
- Biological Assays : Pair synthetic analogs with enzyme inhibition studies (e.g., fluorescence-based assays) to quantify IC₅₀ values, correlating structural changes with activity .
Q. How can thermal and oxidative stability be assessed for long-term storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres. Related pyrrolidine derivatives show stability up to 150–200°C .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Antioxidants (e.g., BHT) may mitigate oxidation of the unsaturated alkyl chain .
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled光照 conditions to detect photodegradation products .
Q. What experimental designs address limitations in pollution or degradation studies of this compound?
- Methodological Answer :
- Matrix Complexity : Simulate real-world environmental conditions by spiking wastewater samples with the compound and using hyphenated techniques (e.g., LC-QTOF-MS) to identify degradation products .
- Temperature Control : Maintain samples at 4°C during long-term experiments to minimize organic degradation, as seen in HSI-based pollution monitoring protocols .
- Statistical Power : Increase sample size (e.g., >200 mixtures) to account for variability, using multivariate analysis (PCA or PLS-DA) to differentiate signal noise from true degradation trends .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
